molecular formula C12H12I3NO B7498886 Piperidin-1-yl-(2,3,5-triiodophenyl)methanone

Piperidin-1-yl-(2,3,5-triiodophenyl)methanone

Cat. No.: B7498886
M. Wt: 566.94 g/mol
InChI Key: IJPONKSSGSRRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-yl-(2,3,5-triiodophenyl)methanone is a compound that features a piperidine ring attached to a methanone group, which is further connected to a 2,3,5-triiodophenyl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-yl-(2,3,5-triiodophenyl)methanone typically involves the reaction of piperidine with 2,3,5-triiodobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl-(2,3,5-triiodophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidin-1-yl-(2,3,5-triiodophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperidin-1-yl-(2,3,5-triiodophenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The triiodophenyl group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl-(2,3,5-triiodophenyl)methanone is unique due to the presence of the triiodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring high specificity and binding affinity .

Properties

IUPAC Name

piperidin-1-yl-(2,3,5-triiodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12I3NO/c13-8-6-9(11(15)10(14)7-8)12(17)16-4-2-1-3-5-16/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPONKSSGSRRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)I)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12I3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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